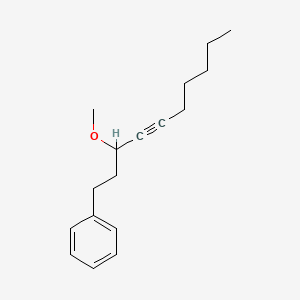
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a 3,4-dimethoxyphenyl group and a methylsulfanyl group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the 1,3-dithiane with a 3,4-dimethoxyphenyl halide (such as 3,4-dimethoxybenzyl chloride) under basic conditions, typically using a strong base like sodium hydride.
Addition of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound using reagents like Raney nickel or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: New compounds with different substituents replacing the methylsulfanyl group.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1,3-dithiane: Lacks the 3,4-dimethoxyphenyl group.
1,3-Dithiane: The parent compound without any substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is unique due to the presence of both the 3,4-dimethoxyphenyl group and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile and valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
128155-62-4 |
|---|---|
Molecular Formula |
C13H18O2S3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C13H18O2S3/c1-14-11-6-5-10(9-12(11)15-2)13(16-3)17-7-4-8-18-13/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
LBTMYXDTAGQWTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)


![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)


![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
